molecular formula C6H7FN2O2S B2364422 5-Amino-2-fluorobenzene-1-sulfonamide CAS No. 916737-71-8

5-Amino-2-fluorobenzene-1-sulfonamide

Cat. No.: B2364422
CAS No.: 916737-71-8
M. Wt: 190.19
InChI Key: JVBQDBDKURHTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H7FN2O2S. It is a derivative of benzenesulfonamide, where the amino group is positioned at the 5th carbon and the fluorine atom at the 2nd carbon of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 5-Amino-2-fluorobenzene-1-sulfonamide may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzenesulfonamides .

Scientific Research Applications

5-Amino-2-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activities by binding to the active sites, thereby blocking the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-fluorobenzene-1-sulfonamide is unique due to its specific positioning of the amino and fluorine groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs .

Properties

IUPAC Name

5-amino-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBQDBDKURHTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-aminosulfonyl-4-fluoronitrobenzene (360 mg, 1.62 mmol) in dichloromethane (6 mL) and methanol (3 mL) was added 10% Pd/C (36 mg) and shaken under a hydrogen atmosphere at 50 psi for 15 minutes. The mixture was filtered through Celite and the cake was washed with methanol (5 mL). The combined organic solvent was concentrated under reduced pressure to give crude product, which was further purified by flash column chromatography (ethyl acetate:hexanes 1:1) to give 240 mg of 5-amino-2-fluorobenzensulfonamide as a light yellow solid. 1H NMR (DMSO-d6): δ 7.38 (s, 2H), 7.03-6.94 (m, 2H), 6.70-6.66 (m, 1H), 5.33 (s, 1H).
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mg
Type
catalyst
Reaction Step One

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